molecular formula C10H14O3 B8659730 2-Carbomethoxybicyclo[3.2.1]octan-3-one

2-Carbomethoxybicyclo[3.2.1]octan-3-one

Cat. No.: B8659730
M. Wt: 182.22 g/mol
InChI Key: DMKROFLXNAWPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbomethoxybicyclo[321]octan-3-one is a chemical compound with the molecular formula C10H14O3 It is a bicyclic ester that features a ketone group at the third position and a carboxylate ester at the second position of the bicyclo[321]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Carbomethoxybicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Carbomethoxybicyclo[3.2.1]octan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbomethoxybicyclo[3.2.1]octan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-10(12)9-7-3-2-6(4-7)5-8(9)11/h6-7,9H,2-5H2,1H3

InChI Key

DMKROFLXNAWPQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC(C2)CC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To bicyclo(3.2.1)octan-3-one, 227 (6.42 g, 51.7 mmol) in THF (75 mL), lithium diisopropyl amide (31 mL, 62 mmol) in THF (125 mL) was added dropwise at −78° C. The mixture was stirred at −78° C. for 1 h and methyl cyanoformate (4.9 mL, 62 mmol) was added. The cooling bath was removed and the reaction allowed to warm to room temperature. After stirring for 2 h, saturated aqueous NaCl (32 mL) was added and about half of THF removed on a rotary evaporator. The remaining solvent was extracted with ether (3×150 mL) and the dried (Na2SO4) ether layer concentrated to dryness. The residue was purified by flash chromatography (eluent: 10% EtOAc/hexanes) to afford 7.85 g (83%) of 3 as a colorless oil: Rf0.56 (10% EtOAc/bexanes); 1H-NMR (75:15:10 mixture of 2-en-3-ol, 2-α, and 2-β-carbomethoxy-3-keto tautomers) δ11.87 (s, 1H); 3.73 (s, 3H), 3.70 (s, 0.6H), 3.69 (s, 0.4H), 3.42 (m, 0.2H), 3.19 (m, 0.13H), 2.93 (m, 1H), 2.81 (m, 0.13H), 2.71 (m, 0.2H), 2.65 (ddd, 0.13H), J=18, 4, 2 Hz), 2.55 (ddd, 1.2H, J=18, 4, 2 Hz), 2.41 (m, 1H), 2.34 (m, 0.2H), 2.29 (m, 0.13H), 2.03 (dd, 1H, J=18, 2 Hz), 1.65-1.95 (m, 4.4H), 1.30-1.55 (m, 3.6H). 13C-NMR (only the signals corresponding to the 2-en-3-ol tautomer are reported) δ172.00, 171.19, 105.38, 51.33, 40.19, 35.92, 35.58, 32.91 (2C), 29.90.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
227
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.